molecular formula C15H12BrN3O B12144046 N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide

Cat. No.: B12144046
M. Wt: 330.18 g/mol
InChI Key: JTJLLGNWQUVFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide typically involves the following steps:

    Formation of Benzodiazole Intermediate: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Bromination: The benzodiazole intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Amidation: The final step involves the coupling of the brominated benzodiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its bromine atom allows for further functionalization, making it versatile for various applications.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromobenzamide moiety may enhance binding affinity or specificity, leading to more effective interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-methylpropanamide
  • N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-chlorobenzamide
  • N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-fluorobenzamide

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-bromobenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Compared to its analogs with different substituents (e.g., chlorine, fluorine), the bromine atom provides distinct electronic and steric properties, potentially leading to different biological activities and chemical behaviors.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-bromobenzamide

InChI

InChI=1S/C15H12BrN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

JTJLLGNWQUVFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.